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Compound of Interest

Compound Name: Dimethylpropylamine

Cat. No.: B179496

This technical guide provides a comprehensive overview of the spectroscopic data for two
isomers of dimethylpropylamine: N,N-dimethylpropylamine and 1,2-dimethylpropylamine.
This document is intended for researchers, scientists, and drug development professionals,
offering a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections present the available spectroscopic data for the two isomers of
dimethylpropylamine in a structured tabular format for ease of comparison and reference.

N,N-Dimethylpropylamine

Chemical Structure:

Table 1: 13C NMR Spectroscopic Data for N,N-Dimethylpropylamine[1]
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Carbon Atom

Chemical Shift (8) in ppm

-N(CH3)2 455
-N-CHa- 62.5
-CH2-CH2- 20.5
-CH2-CH2-CHs 11.8

Solvent: Not specified

Table 2: Mass Spectrometry Data for N,N-Dimethylpropylamine[1][2]

m/z Relative Abundance (%) Proposed Fragment lon
87 ~15% [M]* (Molecular lon)

58 100% [CH2=N(CHs)2]*

44 ~10% [CH3CH=NHCHs]*

42 ~20% [CH2=NCHs]*

Table 3: IR Spectroscopic Data for N,N-Dimethylpropylamine

Wavenumber (cm—?)

Vibration Mode

2960-2800 C-H stretch (alkane)
1470-1440 C-H bend (alkane)
1260-1000 C-N stretch

Note: As a tertiary amine, there are no N-H

stretching vibrations.

1,2-Dimethylpropylamine

Chemical Structure:
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Table 4: *H NMR Spectroscopic Data for 1,2-Dimethylpropylamine[3]

Chemical Shift ()

Coupling Constant

Proton Assignment o Multiplicity (3) in Hz
-NH:z 1.1 Singlet (broad)
-CH(NH2)- 2.68 Multiplet
-CH(CH)- 1.49 Multiplet
-CH(CHs5) 1.01 Doublet 6.4
-CH(CHs)2 0.88, 0.89 Doublet 6.8
Solvent: CDCls

Table 5: Mass Spectrometry Data for 1,2-Dimethylpropylamine[4][5]
miz Relative Abundance (%) Proposed Fragment lon
87 ~5% [M]* (Molecular lon)
72 ~30% [M - CHs]*
44 100% [CH(CH3)=NHz]*
43 ~40% [CH(CH3)2]*

Table 6: IR Spectroscopic Data for 1,2-Dimethylpropylamine

Wavenumber (cm~?)

Vibration Mode

3380-3300 N-H stretch (primary amine)

2960-2850 C-H stretch (alkane)

1620-1560 N-H bend (primary amine)

1470-1450 C-H bend (alkane)

1250-1020 C-N stretch
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of
dimethylpropylamine isomers.

Methodology:
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of the dimethylpropylamine sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs).

o For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can
be added.

o Transfer the solution to a clean, dry 5 mm NMR tube.[6][7]

o Ensure the sample is free of any particulate matter. If necessary, filter the solution through
a small plug of glass wool in a Pasteur pipette.[8]

e Instrument Parameters (General):
o Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
o 1H NMR:
» Pulse Program: Standard single-pulse experiment.
= Number of Scans: 16-64 (dependent on sample concentration).

» Relaxation Delay: 1-5 seconds.
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= Acquisition Time: 2-4 seconds.

o 1BBC NMR:
» Pulse Program: Proton-decoupled single-pulse experiment.
= Number of Scans: 1024 or more (due to the low natural abundance of 13C).

» Relaxation Delay: 2-10 seconds.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectrum.

Calibrate the chemical shift scale using the solvent residual peak or the internal standard
(TMS at 0 ppm).

[e]

[e]

Integrate the signals in the *H NMR spectrum.

o

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the dimethylpropylamine isomers.
Methodology:
o Sample Preparation (Neat Liquid):

o Ensure the sample is free of water and other impurities.

o Place one to two drops of the liquid amine sample between two clean, dry salt plates (e.g.,
NaCl or KBr).

o Gently press the plates together to form a thin liquid film. Avoid applying excessive
pressure to prevent cracking the plates.
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e Instrument Parameters:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
o Scan Range: Typically 4000-400 cm™1,
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Background Scan: A background spectrum of the empty sample compartment (or clean
salt plates) must be acquired before running the sample spectrum.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the
dimethylpropylamine isomers. A common technique for volatile amines is Gas
Chromatography-Mass Spectrometry (GC-MS).[9]

Methodology:
e Sample Preparation:

o Prepare a dilute solution of the dimethylpropylamine sample (e.g., 10-100 ppm) in a
volatile organic solvent such as methanol or dichloromethane.

e GC-MS Instrument Parameters:

o Gas Chromatograph (GC):
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» |njector: Split/splitless injector, typically operated in split mode to prevent column
overloading.

» Injector Temperature: 250 °C.

= Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms). For volatile
amines, a base-deactivated column is recommended to improve peak shape.[10][11]

» Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

» Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a
higher temperature (e.g., 250 °C) to ensure separation of the analyte from any
impurities and the solvent.

o Mass Spectrometer (MS):

lonization Mode: Electron lonization (El) at a standard energy of 70 eV.

Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the expected
molecular weight (e.g., 100).

lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

» Data Processing:

[¢]

Identify the peak corresponding to the dimethylpropylamine isomer in the total ion
chromatogram (TIC).

[¢]

Extract the mass spectrum for that peak.

[e]

Identify the molecular ion peak (M*).

[e]

Analyze the fragmentation pattern and assign structures to the major fragment ions.

Visualizations
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The following diagrams, created using the DOT language, illustrate the experimental workflows
for the spectroscopic techniques described above.
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Caption: Experimental workflow for NMR spectroscopy.
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Caption: Experimental workflow for IR spectroscopy.
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Caption: Experimental workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b179496?utm_src=pdf-body-img
https://www.benchchem.com/product/b179496?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylpropylamine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C926636&Mask=200
https://www.chemicalbook.com/SpectrumEN_598-74-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_598-74-3_IR1.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dimethylpropylamine
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://depts.washington.edu/eooptic/linkfiles/NMR%20sample%20preparation.pdf
https://cse.umn.edu/chem/nmr-sample-preparation
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_GC_MS_Analysis_of_Volatile_Amines.pdf
https://gcms.cz/labrulez-bucket-strapi-h3hsga3/paper/PCSS2694A-UNV.pdf
https://www.restek.com/global/en/articles/robust-gc-analysis-of-volatile-amines-on-the-rtx-volatile-amine-column
https://www.benchchem.com/product/b179496#spectroscopic-data-of-dimethylpropylamine-nmr-ir-ms
https://www.benchchem.com/product/b179496#spectroscopic-data-of-dimethylpropylamine-nmr-ir-ms
https://www.benchchem.com/product/b179496#spectroscopic-data-of-dimethylpropylamine-nmr-ir-ms
https://www.benchchem.com/product/b179496#spectroscopic-data-of-dimethylpropylamine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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